molecular formula C9H15Cl B13154514 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane

Cat. No.: B13154514
M. Wt: 158.67 g/mol
InChI Key: DXGOEIPUTBABHS-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane is a bicyclic organic compound with the molecular formula C9H15Cl. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a seven-membered ring system with a chloromethyl and a methyl group attached to it. The compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane typically involves the chloromethylation of 2-methylbicyclo[2.2.1]heptane. One common method is the reaction of 2-methylbicyclo[2.2.1]heptane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds via the formation of a carbocation intermediate, which is then attacked by chloride ions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane involves its reactivity due to the presence of the chloromethyl group. This group is highly reactive and can undergo nucleophilic substitution reactions, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-2-methylbicyclo[2.2.1]heptane is unique due to the presence of both a chloromethyl and a methyl group on the bicyclo[2.2.1]heptane structure. This combination of substituents imparts distinct reactivity and properties to the compound, making it valuable in various synthetic applications .

Properties

Molecular Formula

C9H15Cl

Molecular Weight

158.67 g/mol

IUPAC Name

2-(chloromethyl)-2-methylbicyclo[2.2.1]heptane

InChI

InChI=1S/C9H15Cl/c1-9(6-10)5-7-2-3-8(9)4-7/h7-8H,2-6H2,1H3

InChI Key

DXGOEIPUTBABHS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CCC1C2)CCl

Origin of Product

United States

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